
3,3-Dimethylthiomorpholin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylthiomorpholin-4-amine, also known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound belongs to the class of morpholine derivatives and has a molecular formula of C6H14N2S.
Scientific Research Applications
3,3-Dimethylthiomorpholin-4-amine has been extensively studied for its potential applications in various domains, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3,3-Dimethylthiomorpholin-4-amine has been investigated for its antitumor, antiviral, and antibacterial properties. In materials science, 3,3-Dimethylthiomorpholin-4-amine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3,3-Dimethylthiomorpholin-4-amine has been employed as a versatile reagent for the synthesis of various compounds.
Mechanism Of Action
The mechanism of action of 3,3-Dimethylthiomorpholin-4-amine is not well understood, but it is believed to involve the inhibition of enzymatic activity by binding to the active site of the enzyme. 3,3-Dimethylthiomorpholin-4-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3,3-Dimethylthiomorpholin-4-amine has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Biochemical And Physiological Effects
3,3-Dimethylthiomorpholin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,3-Dimethylthiomorpholin-4-amine inhibits the activity of various enzymes, including proteases and kinases. 3,3-Dimethylthiomorpholin-4-amine has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In vivo studies have demonstrated that 3,3-Dimethylthiomorpholin-4-amine has antitumor activity in various animal models, including mice and rats.
Advantages And Limitations For Lab Experiments
3,3-Dimethylthiomorpholin-4-amine has several advantages as a reagent for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 3,3-Dimethylthiomorpholin-4-amine is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, 3,3-Dimethylthiomorpholin-4-amine has some limitations as well. It is a toxic compound and must be handled with care. 3,3-Dimethylthiomorpholin-4-amine is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,3-Dimethylthiomorpholin-4-amine. One potential direction is the development of 3,3-Dimethylthiomorpholin-4-amine-based materials with unique properties. Another potential direction is the investigation of 3,3-Dimethylthiomorpholin-4-amine as a potential treatment for viral infections, including COVID-19. Further studies are also needed to elucidate the mechanism of action of 3,3-Dimethylthiomorpholin-4-amine and to optimize its therapeutic potential in various domains.
Conclusion:
In conclusion, 3,3-Dimethylthiomorpholin-4-amine is a promising compound with potential applications in various domains. Its synthesis method is straightforward, and it has been extensively studied for its antitumor, antiviral, and antibacterial properties. 3,3-Dimethylthiomorpholin-4-amine has a range of biochemical and physiological effects, and it has several advantages as a reagent for lab experiments. Further research is needed to fully understand the mechanism of action of 3,3-Dimethylthiomorpholin-4-amine and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 3,3-Dimethylthiomorpholin-4-amine involves the reaction between morpholine and dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to obtain 3,3-Dimethylthiomorpholin-4-amine in high yields.
properties
CAS RN |
164790-76-5 |
|---|---|
Product Name |
3,3-Dimethylthiomorpholin-4-amine |
Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
3,3-dimethylthiomorpholin-4-amine |
InChI |
InChI=1S/C6H14N2S/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3 |
InChI Key |
SZGQLTGEVSXVSD-UHFFFAOYSA-N |
SMILES |
CC1(CSCCN1N)C |
Canonical SMILES |
CC1(CSCCN1N)C |
synonyms |
4-Thiomorpholinamine,3,3-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
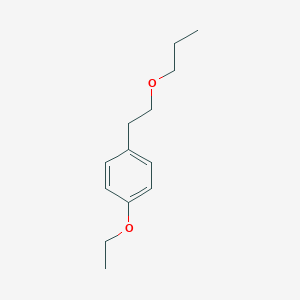
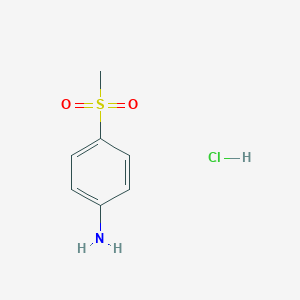
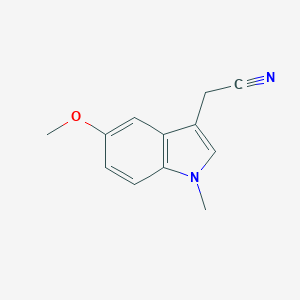
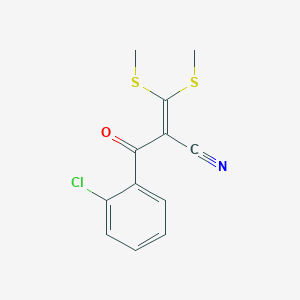
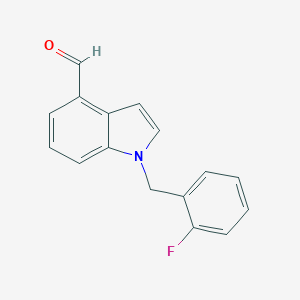
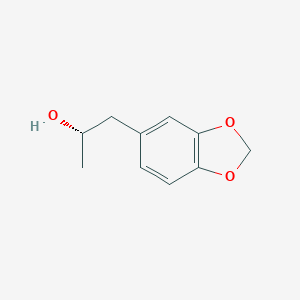
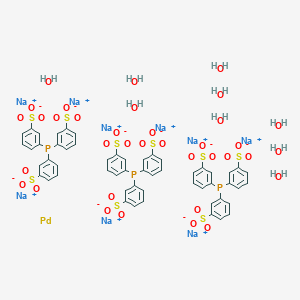
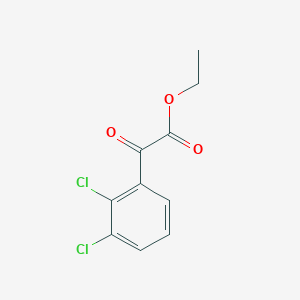
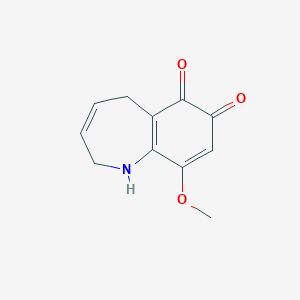
![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)
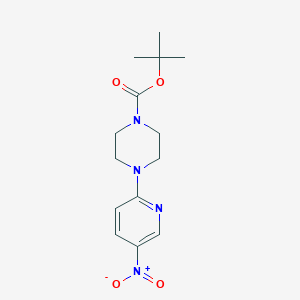
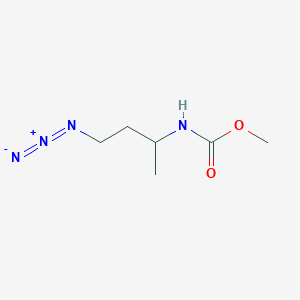
![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)